9-[3-Methyl-4-[3,4,5-trihydroxy-5-[[3-(3-hydroxybutan-2-yl)oxiran-2-yl]methyl]oxan-2-yl]but-2-enoyl]oxynonanoic acid
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Overview
Description
Pseudomonas fluorescens. It is primarily used as a topical treatment for bacterial skin infections, particularly those caused by Staphylococcus aureus and Streptococcus pyogenes. The compound is notable for its unique mechanism of action, which involves the inhibition of bacterial isoleucyl-tRNA synthetase, thereby preventing protein synthesis in the targeted bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pseudomonic acid I is typically produced through fermentation using Pseudomonas fluorescens. The biosynthetic pathway involves the simultaneous synthesis of two main components: monic acid and 9-hydroxynonanoic acid. These components are then esterified to form pseudomonic acid I .
Industrial Production Methods: Industrial production of pseudomonic acid I involves submerged fermentation of Pseudomonas fluorescens in a controlled environment. The fermentation broth is then subjected to various purification steps to isolate the antibiotic. The production process is optimized to maximize yield and purity, with manufacturers such as GlaxoSmithKline and TEVA Pharmaceutical being key producers .
Chemical Reactions Analysis
Types of Reactions: Pseudomonic acid I undergoes several types of chemical reactions, including:
Acid and Base Catalyzed Rearrangements: These reactions involve the intramolecular opening of the epoxide ring, leading to the formation of trans-fused bicyclic structures.
Epoxide Ring Opening: This reaction can be catalyzed by both acidic and basic conditions, resulting in various rearrangement products.
Common Reagents and Conditions:
Acidic Conditions: Hydrochloric acid or sulfuric acid can be used to catalyze the rearrangement of pseudomonic acid I.
Basic Conditions: Sodium hydroxide or potassium hydroxide can be used to induce the epoxide ring opening.
Major Products Formed: The major products formed from these reactions include trans-fused bicyclic structures and various derivatives of pseudomonic acid I .
Scientific Research Applications
Pseudomonic acid I has a wide range of scientific research applications, including:
Mechanism of Action
Pseudomonic acid I exerts its antibacterial effects by inhibiting the enzyme isoleucyl-tRNA synthetase. This inhibition prevents the incorporation of isoleucine into bacterial proteins, leading to the depletion of isoleucyl-tRNA and the accumulation of uncharged tRNA. As a result, protein synthesis is halted, ultimately causing bacterial cell death .
Comparison with Similar Compounds
Thiomarinols: These are hybrid antibiotics produced by marine bacteria and consist of pseudomonic acids and pyrrothine.
Uniqueness: Pseudomonic acid I is unique due to its specific inhibition of isoleucyl-tRNA synthetase, a mechanism not commonly found in other antibiotics. This unique mode of action allows it to be effective against bacteria that have developed resistance to other classes of antibiotics .
Properties
IUPAC Name |
9-[3-methyl-4-[3,4,5-trihydroxy-5-[[3-(3-hydroxybutan-2-yl)oxiran-2-yl]methyl]oxan-2-yl]but-2-enoyl]oxynonanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H44O10/c1-16(13-22(30)34-11-9-7-5-4-6-8-10-21(28)29)12-19-23(31)25(32)26(33,15-35-19)14-20-24(36-20)17(2)18(3)27/h13,17-20,23-25,27,31-33H,4-12,14-15H2,1-3H3,(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGKQAKOVZJHZTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C(O1)CC2(COC(C(C2O)O)CC(=CC(=O)OCCCCCCCCC(=O)O)C)O)C(C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H44O10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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